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Compound of Interest

Compound Name:
3(2H)-Indolizinone,7-

fluorohexahydro-,trans-(9CI)

CAS No.: 148855-30-5

Cat. No.: B585977

Get Quote

Executive Summary
The indolizidinone scaffold—a bicyclic aza-heterocycle featuring a bridgehead nitrogen and a

lactam carbonyl—serves as a privileged core in the design of glycomimetics, alkaloids, and

peptidomimetics. While naturally occurring indolizidines (e.g., swainsonine, castanospermine)

exhibit potent glycosidase inhibitory activity, their therapeutic index is often limited by rapid

metabolic clearance and lack of selectivity.

The strategic introduction of fluorine into the indolizidinone architecture offers a precise tool for

modulating physicochemical properties without significantly altering steric bulk. This guide

analyzes the Structure-Activity Relationship (SAR) of fluorinated indolizidinones, focusing on

how fluoro-substitution alters ring pucker (via the gauche effect), modulates amide resonance,

and blocks metabolic soft spots to enhance potency against anticancer and antimicrobial

targets.
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The Core Scaffold
The indolizidinone core consists of a fused 5,6-bicyclic system. For the purpose of this guide,

we utilize IUPAC numbering where the bridgehead nitrogen is assigned position 4. The lactam

carbonyl is typically located at C-3 or C-5, depending on the synthetic precursor (pyrrolidine vs.

piperidine based).

5-Indolizidinone: Carbonyl at C-5 (fusion of pyrrolidine and glutarimide-like systems).

3-Indolizidinone: Carbonyl at C-3 (fusion of lactam and piperidine).

The Fluorine Effect
The high electronegativity (

) and small van der Waals radius (

) of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group. However, its
impact on SAR is driven by three distinct mechanisms:

Electronic Modulation: Fluorine adjacent to the lactam nitrogen (e.g., at C-3 or C-5) pulls

electron density, reducing the pKa of the bridgehead nitrogen (in reduced forms) or altering

the electrophilicity of the lactam carbonyl.

Conformational Locking (The Gauche Effect): In 1,2-disubstituted systems (F–C–C–X, where

X is electronegative like N or O), the molecule preferentially adopts a gauche conformation (

) rather than anti. This stabilizes specific ring puckers required for enzyme active site
binding.

Metabolic Blocking: Substitution at C-6, C-7, or C-8 (sites prone to oxidative metabolism by

CYPs) extends half-life (

).

Synthetic Accessibility & Protocols
To conduct SAR studies, access to enantiopure scaffolds is critical. The most robust route

involves organocatalytic Aza-Michael addition followed by Ring-Closing Metathesis (RCM).
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Key Synthetic Workflow
The synthesis of fluorinated indolizidinones is challenging due to the sensitivity of RCM to the

electronic deactivation of olefins by fluorine.

Protocol: Enantioselective Synthesis via Aza-Michael/RCM

Precursors: Fluorinated acrylamides and conjugated enones.

Catalyst: Chiral phosphoric acid (e.g., (S)-TRIP).[1]

Step-by-Step Methodology:

Intramolecular Aza-Michael Reaction (IMAMR):

Dissolve the amino-enone precursor in toluene (0.1 M).

Add 5 mol% (S)-TRIP catalyst.

Stir at 50°C for 24h. This establishes the C-4 chiral center.

Checkpoint: Verify enantiomeric excess (ee) via Chiral HPLC (>90% ee required).

Methylenation:

Treat the resulting ketone with dimethyltitanocene (Petasis reagent) in THF at 70°C.

Note: Wittig reagents often fail here due to steric hindrance and basicity; Petasis is milder.

Ring-Closing Metathesis (RCM):

Dissolve the diene intermediate in degassed dichloromethane (DCM) (0.005 M dilution is

critical to prevent oligomerization).

Add Hoveyda-Grubbs II catalyst (10 mol%).

Reflux for 12–24h.

Purification: Silica gel chromatography.
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Visualization: Synthetic Pathway
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Figure 1: Enantioselective synthetic route to fluorinated indolizidinones via organocatalysis and

metathesis.

Detailed SAR Analysis
Anticancer Activity (Cytotoxicity)
Fluorinated indolizidinones, particularly indolizine lactones, have shown cytotoxicity against

breast (MCF-7, MDA-MB-231) and prostate (DU-145) cancer lines.

SAR Trends:

C-6/C-7 Fluorination: Direct fluorination on the saturated ring often decreases potency

compared to unsubstituted analogs if the fluorine disrupts hydrophobic packing in the tubulin

binding site (colchicine site).

Fluoro-olefin Isosteres: Compounds containing a fluoro-alkene moiety (formed via RCM)

often exhibit higher potency (IC50 < 5 μM). The planar geometry of the fluoro-alkene mimics

the rigidity of aromatic systems while altering polarity.

C-9 Bridgehead Substitution: Introduction of a trifluoromethyl group or fluorine at the

bridgehead (C-9) generally abolishes activity due to steric clash with the receptor pocket.

Data Summary: Cytotoxicity (MDA-MB-231)
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Compound Class
Substitution (Pos
6/7/8)

IC50 (μM) Mechanism Note

Indolizidinone 4a H (Unsubstituted) 67.8 Baseline activity

Indolizidinone 4b 6-Fluoro (cis) 79.5
Reduced hydrophobic

contact

Indolizidinone 11
Fluoro-olefin (C7=C8-

F)
1.01

Rigidified mimic; high

potency

| Indolizidinone 10 | Trifluoromethyl ketone | 4.19 | Enhanced electrophilicity |

Glycosidase Inhibition (Swainsonine Analogs)
Indolizidinones are often reduced to indolizidines (e.g., swainsonine) to act as transition-state

analogs for glycosidases (Golgi

-mannosidase II).

Protonation State: The bridgehead nitrogen must be protonated to mimic the oxocarbenium

ion transition state.

Fluorine Effect: Placing a fluorine at C-8 (adjacent to the OH groups) lowers the pKa of the

bridgehead nitrogen via inductive withdrawal (

-bond).

Result: If pKa drops too low (< 5.0), the drug is not protonated at physiological pH, leading

to loss of activity.

Optimization: Fluorine is best placed at C-6 or C-7, distal to the nitrogen, to tune

lipophilicity without collapsing the basicity required for active site binding.

Antimicrobial Activity
Fluorinated indolizidinones targeting bacterial DNA gyrase or efflux pumps show promise

against Gram-positive strains (S. aureus).
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Lipophilicity: Fluorination increases LogP, enhancing penetration through the peptidoglycan

layer.

Metabolic Stability: 8,8-difluoro substitution prevents oxidative ring opening, a common

clearance pathway for non-fluorinated alkaloids.

Mechanistic Insights: The Conformational Lock
The most sophisticated application of fluorine in this scaffold is conformational control. The

indolizidinone ring is flexible, existing in equilibrium between cis-fused and trans-fused puckers.

The Mechanism: Enzymes often bind a high-energy conformer. By placing a fluorine atom such

that the C–F bond is gauche to the ring nitrogen lone pair or an adjacent C–O bond, the ground

state energy of the molecule is lowered into the bioactive conformation.

Scenario A (No Fluorine): Rapid flipping between chair and boat forms. Entropy loss upon

binding reduces affinity.

Scenario B (Specific Fluorination):Gauche effect locks the ring into a "pre-organized" chair

form.

becomes more negative (favorable) due to reduced entropic penalty.

Visualization: Conformational Locking
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Figure 2: Thermodynamic advantage of fluorine-mediated conformational locking in enzyme

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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